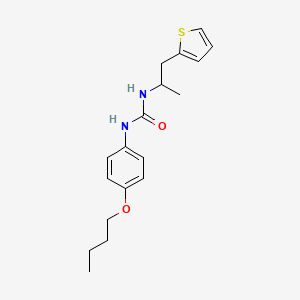

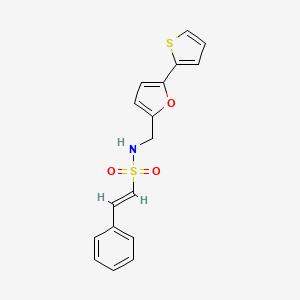

Methyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Scientific Research Applications

Calcium Channel Antagonistic Activities

- Research on derivatives of Methyl 2,7,7-trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, including those with structural similarities to the mentioned compound, has demonstrated calcium channel antagonistic activity. These effects were observed in isolated rat ileum and thoracic artery, suggesting potential applications in cardiovascular research and therapy (Şimşek et al., 2006).

Crystal Structure Analysis

- Crystal structure analyses have been conducted on compounds similar to the specified methyl hexahydroquinoline derivative. These studies have contributed to a deeper understanding of their molecular configuration and potential interactions, which is crucial for their application in various scientific and medicinal fields (Steiger et al., 2020).

Synthesis and Structural Elucidation

- Various methods, such as microwave irradiation, have been utilized for the efficient synthesis of methyl hexahydroquinoline derivatives. These methods aim to optimize reaction times and yields, enhancing the practicality of these compounds in research applications. NMR spectroscopy has been extensively used to elucidate the structures of these compounds, which is vital for their application in scientific research (Hong, 2006).

In-Silico Analysis for Antimalarial Applications

- Derivatives of the hexahydroquinoline compound have been synthesized and subjected to in-silico analysis against Plasmodium falciparum lactate dehydrogenase. This suggests potential applications in the development of new antimalarial agents (Rajesh et al., 2015).

Myorelaxant Activity

- Certain hexahydroquinoline derivatives have been evaluated for their myorelaxant activities, particularly in isolated rabbit gastric fundus. This research indicates potential therapeutic applications in treating conditions related to smooth muscle contraction (Gündüz et al., 2008).

Antitumor Activity

- Novel 3-benzyl-4(3H)quinazolinone analogues, related to the specified methyl hexahydroquinoline derivative, have been synthesized and evaluated for their antitumor activities, demonstrating potential in cancer research and therapy (Al-Suwaidan et al., 2016).

Future Directions

properties

IUPAC Name |

methyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-12-18(22(26)30-7)19(20-14(24-12)10-23(2,3)11-15(20)25)13-8-16(27-4)21(29-6)17(9-13)28-5/h8-9,19,24H,10-11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUMFPFVDUHQBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2615240.png)

![2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2615243.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide](/img/structure/B2615245.png)

![5-[5-(4-Methoxy-phenyl)-furan-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B2615253.png)

![2-Pyridin-3-yl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2615255.png)

![3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one](/img/structure/B2615257.png)

![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2615258.png)